molecular formula C24H23NO6 B11151430 (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11151430
M. Wt: 421.4 g/mol
InChI Key: KMIBLRRLXGJYTQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound with a unique structure that combines a chromen ring system with a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps. The initial step often includes the formation of the chromen ring system through a cyclization reaction. This is followed by the introduction of the propanoate ester group via esterification. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate may be studied for its potential biological activities. Researchers may investigate its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Acetylacetone

Comparison

Compared to these similar compounds, (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate has a more complex structure, which may confer unique properties and reactivity. Its chromen ring system and propanoate ester group provide additional functionalization opportunities, making it a more versatile compound in various applications.

Conclusion

This compound is a compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C24H23NO6/c1-14-11-19(21-17-9-6-10-18(17)23(27)31-20(21)12-14)30-22(26)15(2)25-24(28)29-13-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,6,9-10,13H2,1-2H3,(H,25,28)/t15-/m0/s1

InChI Key

KMIBLRRLXGJYTQ-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)[C@H](C)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C(C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.